p-Phenylenediamine, N-benzylidene-N'-phenyl-

Description

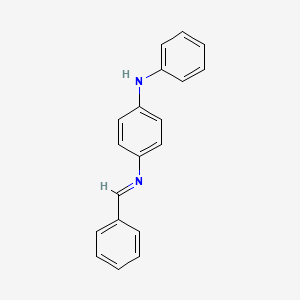

p-Phenylenediamine, N-benzylidene-N'-phenyl- is a substituted derivative of p-phenylenediamine (1,4-diaminobenzene), where one amino group is modified with a benzylidene moiety (C₆H₅–CH=) and the other with a phenyl group. This structural modification confers unique chemical and physical properties, making it relevant in applications such as polymer stabilization, dye synthesis, or as an intermediate in organic reactions.

Properties

CAS No. |

14992-79-1 |

|---|---|

Molecular Formula |

C19H16N2 |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

4-(benzylideneamino)-N-phenylaniline |

InChI |

InChI=1S/C19H16N2/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)21-18-9-5-2-6-10-18/h1-15,21H |

InChI Key |

YCUPSYRIOCNWFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Phenylenediamine, N-benzylidene-N’-phenyl- typically involves the condensation reaction between p-phenylenediamine and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In industrial settings, the production of p-Phenylenediamine, N-benzylidene-N’-phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-Phenylenediamine, N-benzylidene-N’-phenyl- can undergo oxidation reactions to form quinone derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: It can participate in electrophilic substitution reactions, where the benzylidene or phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Industrial Applications

1. Antioxidants in Fuel and Lubricants

- p-Phenylenediamine derivatives are used as antioxidants in fuels and lubricants to prevent oxidative degradation. For instance, the synthesis of liquid antioxidants like N,N-di-sec-butyl-p-phenylenediamine has been explored for enhancing gasoline stability. The method emphasizes green chemistry principles by utilizing water as a solvent and recycling byproducts efficiently .

2. Hair Dyes

- This compound is extensively used in the formulation of hair dyes due to its ability to form stable colorants. It acts as a precursor for developing various dye intermediates that provide rich color and longevity in hair products.

3. Rubber Industry

- In rubber manufacturing, p-Phenylenediamine is employed as a vulcanization accelerator and antioxidant. Its role is crucial in enhancing the durability and resistance of rubber products against aging and environmental factors.

Biological Applications

1. Cancer Research

- p-Phenylenediamine derivatives have been investigated for their potential use in cancer risk assessment. Genetically modified mice models have been employed to evaluate the carcinogenicity of various chemicals, including those derived from p-phenylenediamine . These studies are vital for understanding the long-term health impacts of exposure to such compounds.

2. Skin Sensitization Studies

- The compound has been evaluated for its skin sensitization potential using various testing methods, including the Local Lymph Node Assay (LLNA). These studies help assess the risk associated with exposure to p-phenylenediamine in consumer products such as cosmetics and personal care items .

Case Studies

Mechanism of Action

The mechanism of action of p-Phenylenediamine, N-benzylidene-N’-phenyl- involves its redox properties. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It interacts with molecular targets such as enzymes and proteins, modulating their activity through oxidation-reduction processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Functional Performance

Antioxidant Activity :

Environmental Fate :

Research and Industrial Relevance

- Rubber Industry : 6PPD and IPPD dominate due to efficacy in dynamic stress conditions .

- Emerging Applications : Benzylidene derivatives may find niche roles in high-UV environments (e.g., coatings) if stability is confirmed .

- Regulatory Status : The U.S. EPA categorizes substituted p-phenylenediamines under HPV programs, emphasizing data bridging for risk assessment .

Biological Activity

p-Phenylenediamine (PPD), particularly in its N-benzylidene-N'-phenyl derivative form, is a compound widely studied for its biological activity, particularly in the context of skin sensitization and potential antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, implications for health, and relevant case studies.

p-Phenylenediamine is an aromatic amine, commonly used in hair dyes and various industrial applications. The N-benzylidene-N'-phenyl modification enhances its reactivity and biological activity.

Biological Activity Overview

The biological activities of p-Phenylenediamine derivatives can be categorized into several key areas:

- Skin Sensitization : PPD is a well-known skin sensitizer, often implicated in allergic contact dermatitis. It acts as a pro-hapten that requires metabolic activation to bind covalently to proteins, forming hapten-protein conjugates that are recognized by T cells .

- Antimicrobial Activity : Recent studies have explored the potential antimicrobial properties of PPD derivatives. The mechanism often involves disruption of bacterial cell membranes and interference with cellular processes such as protein synthesis and DNA replication .

- Toxicological Concerns : The compound's sensitizing effects raise significant health concerns, particularly for individuals exposed through occupational settings or consumer products containing PPD .

Skin Sensitization

PPD's sensitizing mechanism involves:

- Covalent Binding : PPD can bind to skin proteins upon oxidation, leading to the formation of antigenic determinants that activate T cells .

- T Cell Activation : Research indicates that PPD requires prior autoxidation to become immunogenic. The activated T cells can then mediate allergic reactions upon re-exposure .

Antimicrobial Mechanisms

The antimicrobial action of PPD derivatives is primarily through:

- Membrane Disruption : Cationic polymers derived from PPD can interact electrostatically with negatively charged bacterial membranes, leading to lysis .

- Inhibition of DNA Synthesis : Some derivatives have been shown to bind to bacterial DNA, interfering with replication processes .

Case Study 1: Allergic Contact Dermatitis

A study involving patients with allergic contact dermatitis revealed that PPD was one of the most frequent allergens identified. The study monitored T cell responses in these patients and found a significant correlation between exposure levels and immune response intensity .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of a novel PPD derivative against Escherichia coli. Results indicated that at specific concentrations, the derivative significantly inhibited bacterial growth without exhibiting cytotoxic effects on mammalian cells .

Data Tables

| Property | p-Phenylenediamine | N-benzylidene-N'-phenyl derivative |

|---|---|---|

| Molecular Weight | 108.14 g/mol | 205.26 g/mol |

| Skin Sensitization Potential | High | Moderate |

| Antimicrobial Activity | Low | Moderate |

| Mechanism of Action | Covalent binding | Membrane disruption |

Q & A

Basic: What analytical methods are recommended for detecting p-phenylenediamine derivatives in biological or environmental samples?

Answer: High-performance liquid chromatography (HPLC) with UV detection is a robust method for separating and quantifying p-phenylenediamine derivatives. For example, a Primesep 100 mixed-mode column with an isocratic mobile phase (water:acetonitrile:sulfuric acid) enables baseline separation of structurally similar compounds like N,N-Bis(2-hydroxyethyl)-p-phenylenediamine and resorcinol. Detection at 210 nm provides sensitivity for trace analysis . Prior sample preparation, such as solid-phase extraction, is critical to minimize matrix interference in biological fluids.

Basic: What synthetic routes are reported for N-benzylidene-N'-phenyl-p-phenylenediamine and related Schiff base derivatives?

Answer: Schiff base formation via condensation of p-phenylenediamine with benzaldehyde derivatives is a common route. Reductive alkylation using catalysts like palladium or nickel under hydrogen atmosphere can improve yield (e.g., 70–85%). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products such as over-alkylated species . Characterization via FT-IR (C=N stretch at ~1600 cm⁻¹) and NMR (imine proton at δ 8.2–8.5 ppm) confirms structural integrity.

Advanced: How do contradictory findings in carcinogenicity studies of p-phenylenediamine derivatives inform experimental design?

Answer: The National Cancer Institute (NCI) bioassays reported non-significant increases in bladder and kidney tumors in rats exposed to p-phenylenediamine HCl (625–1250 ppm for 103 weeks). However, statistical power was limited due to low spontaneous tumor rates in historical controls . To resolve contradictions, researchers should:

- Use larger cohort sizes to detect low-incidence effects.

- Compare results across multiple species (e.g., mice vs. rats).

- Include dose-ranging studies to identify thresholds for toxicity.

- Apply mechanistic assays (e.g., oxidative stress biomarkers) to contextualize tumorigenic pathways.

Advanced: How can substituent effects on p-phenylenediamine’s electrochemical properties be systematically investigated?

Answer: Cyclic voltammetry (CV) and density functional theory (DFT) are key for probing substituent impacts. For example, methyl groups reduce oxidation potentials by ~0.2 V due to electron-donating effects, while nitro substituents increase potentials by 0.5 V . Methodological steps include:

- Conducting CV in aprotic solvents (e.g., acetonitrile) with tetrabutylammonium hexafluorophosphate as the supporting electrolyte.

- Correlating experimental redox potentials with DFT-calculated HOMO/LUMO energies.

- Validating trends using Hammett σ constants for substituents.

Basic: What occupational health protocols are recommended for handling p-phenylenediamine in laboratory settings?

Answer: Based on occupational exposure studies:

- Implement routine liver/kidney function monitoring (e.g., serum ALT, creatinine) for personnel, as chronic exposure correlates with elevated biomarkers .

- Use PPE (gloves, respirators) to prevent dermal/allergic sensitization, given the compound’s LD₅₀ of 720 mg/kg (rat, oral) .

- Conduct air sampling in workspaces to ensure concentrations remain below OSHA’s permissible exposure limits (PELs).

Advanced: How do structural modifications of p-phenylenediamine influence its antioxidant efficacy in polymer systems?

Answer: Bulky alkyl groups (e.g., N-isopropyl, N-cyclohexyl) enhance steric hindrance, prolonging antioxidant activity by reducing radical quenching rates. For instance, N,N′-Di-sec-butyl-p-phenylenediamine exhibits superior thermal stability in rubber compared to unsubstituted derivatives due to reduced volatility and increased electron density at the amine center . Accelerated aging tests (e.g., ASTM D573) under controlled oxygen pressure quantify efficacy.

Basic: What statistical approaches are used to analyze occupational health data for p-phenylenediamine-exposed cohorts?

Answer: Occupational studies (e.g., hair dye production workers) employ multivariate regression in SPSS or R to adjust for confounders like age and smoking. For example, liver function data (ALT, AST) are log-transformed to normalize distributions, and odds ratios for abnormal biomarkers are calculated using logistic regression . Sensitivity analyses (e.g., excluding outliers) ensure robustness.

Advanced: What mechanistic insights explain the sensitization potential of p-phenylenediamine derivatives?

Answer: p-Phenylenediamine acts as a pro-hapten, requiring oxidation by cytochrome P450 enzymes to form reactive quinone-imine intermediates. These covalently bind to skin proteins (e.g., keratin), triggering MHC-II-mediated T-cell responses. In vitro assays using THP-1-derived dendritic cells and IL-8 secretion metrics can predict sensitization potency . Structure-activity relationships show electron-withdrawing substituents (e.g., Cl) increase reactivity, raising sensitization risk.

Basic: How are impurities in p-phenylenediamine synthesized for research-grade applications controlled?

Answer: GC-MS or LC-HRMS identifies common impurities like aminobiphenyls. Purification steps include:

- Recrystallization from ethanol/water mixtures (≥95% purity).

- Column chromatography (silica gel, ethyl acetate/hexane eluent).

- Strict control of reaction stoichiometry and temperature to minimize byproducts . Certificates of analysis (CoA) must report impurity profiles per ICH Q3A guidelines.

Advanced: How can computational modeling guide the design of p-phenylenediamine-based sensors?

Answer: DFT and molecular docking predict binding affinities of p-phenylenediamine derivatives to target analytes (e.g., metal ions). For example, N-benzylidene groups enhance selectivity for Cu²⁺ via chelation, with calculated ΔG values correlating with experimental detection limits (e.g., 10 nM in aqueous solution) . Molecular dynamics simulations further assess stability of sensor-analyte complexes under varying pH conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.